molecular formula C23H24N2O4S B2769123 (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235706-05-4

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2769123
CAS No.: 1235706-05-4
M. Wt: 424.52
InChI Key: YCEGRVRRLVVMSI-NTCAYCPXSA-N
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Description

(E)-N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic small molecule characterized by a unique molecular architecture combining a benzofuran-2-carbonyl group, a piperidine ring, and an (E)-2-phenylethenesulfonamide moiety. This specific structural configuration suggests potential for diverse biological activity and makes it a compound of significant interest in medicinal chemistry and pharmacology research. While direct literature on this exact compound may be limited, its core structural features are prevalent in compounds investigated for modulating various biological targets. The benzofuran scaffold is a recognized pharmacophore in medicinal chemistry, often associated with interaction with enzymes and receptors . The piperidine ring is a common feature in bioactive molecules, contributing to pharmacokinetic properties and target binding. The incorporation of the rigid, planar (E)-configured styryl sulfonamide group is a particularly distinctive feature, which can influence the molecule's conformation, intermolecular interactions, and potential to act as a scaffold for protein-binding inhibitors. Researchers may explore this compound as a key intermediate or a novel chemical entity in drug discovery programs, particularly for the development of enzyme inhibitors or receptor modulators. Structurally related compounds featuring the benzofuran-carbonyl-piperidine motif have been explored in various therapeutic contexts, indicating the research utility of this chemotype . The presence of the sulfonamide group further suggests potential for targeting a wide range of enzymes, as this functional group is a common element in many approved drugs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-23(22-16-20-8-4-5-9-21(20)29-22)25-13-10-19(11-14-25)17-24-30(27,28)15-12-18-6-2-1-3-7-18/h1-9,12,15-16,19,24H,10-11,13-14,17H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEGRVRRLVVMSI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound that combines a benzofuran moiety, a piperidine ring, and a sulfonamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where similar compounds have shown promise in therapeutic applications such as cancer treatment and neurological disorders.

The compound’s molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of 424.5 g/mol. Its structural complexity allows for diverse interactions with biological targets, which is critical for its potential therapeutic effects.

PropertyValue
Molecular FormulaC23H24N2O4S
Molecular Weight424.5 g/mol
CAS Number1235706-05-4
IUPAC NameThis compound

The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets such as enzymes and receptors. The benzofuran moiety may enhance binding affinity due to π-π stacking interactions, while the piperidine ring could provide structural stability and specificity. The sulfonamide group may also contribute to the compound's overall bioavailability and pharmacokinetic properties.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Anticancer Activity : Compounds containing piperidine and benzofuran structures have been reported to inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Effects : Similar benzofuran derivatives have shown potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Sulfonamide derivatives are often explored for their anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzofuran-based piperidine derivatives against human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Study 2: Neuroprotective Effects

In another study, a related compound was tested for neuroprotective effects in an in vitro model of Parkinson's disease. The results showed that the compound significantly reduced neuronal cell death induced by 6-OHDA (6-hydroxydopamine), indicating its potential as a therapeutic agent for neurodegenerative diseases.

Study 3: Anti-inflammatory Properties

Research on sulfonamide derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests that this compound could be explored for its anti-inflammatory properties.

Comparative Analysis

The unique combination of structural features in this compound differentiates it from other compounds:

Compound NameStructural FeaturesBiological Activity
Benzofuran DerivativesBenzofuran moietyAnticancer
Piperidine DerivativesPiperidine ringNeuroprotective
Sulfonamide CompoundsSulfonamide functional groupAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives reported in recent literature, focusing on synthetic routes, structural features, and analytical characterization.

Structural Analogues from ChemComm Supplementary Data

Two compounds from Electronic Supplementary Material for ChemComm () serve as relevant comparators:

(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a)

N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b)

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2f)

Parameter Target Compound 4a/4b () 2e/2f ()
Core Structure Benzofuran-2-carbonyl-piperidine + phenylethenesulfonamide Simple ethenesulfonamide with alkyl/aryl substituents Piperidinyl-oxyethyl sulfonamide with bulky aryl groups (e.g., tert-butyl, biphenyl)
Key Functional Groups Benzofuran, piperidine, (E)-ethenesulfonamide (E)-ethenesulfonamide, phenylsulfonyl Piperidinyl-oxy, tert-butyl/biphenyl, sulfonamide
Synthetic Yield Not reported in evidence 75% (4a), 66% (4b) via GP1 method 75% (2e), 66% (2f) via GP1 method
Analytical Methods Not reported in evidence ¹H/¹³C NMR, HRMS, IR ¹H/¹³C NMR, HRMS, IR
Steric Effects High (benzofuran and piperidine create rigidity) Moderate (linear ethenesulfonamide) High (bulky tert-butyl/biphenyl and tetramethylpiperidine)

Key Observations :

  • The target compound’s benzofuran-piperidine core distinguishes it from simpler sulfonamides like 4a/4b , which lack heterocyclic complexity. This structural divergence may enhance target selectivity but reduce synthetic accessibility.
  • 2e/2f share the piperidine motif but incorporate tetramethylpiperidinyl-oxy and bulky aryl groups instead of benzofuran. These substitutions likely improve metabolic stability compared to the target compound’s benzofuran moiety, which may undergo oxidative metabolism .
Methodological Considerations for Similarity Assessment

As highlighted in PubMed (), compound similarity evaluation relies on structural and functional overlap. Key metrics include:

  • Topological Similarity : The target compound’s benzofuran and piperidine groups align with privileged scaffolds in CNS drug design, akin to 2e/2f but distinct from 4a/4b .
  • Pharmacophore Overlap : The (E)-ethenesulfonamide group in the target compound and 4a/4b suggests shared hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition .
  • Synthetic Complexity : GP1 protocols (used for 4a/4b , 2e/2f ) involve radical-mediated reactions, whereas the target compound’s synthesis likely requires coupling of preformed benzofuran-piperidine and sulfonamide modules, increasing step count and cost.

Q & A

Q. What are the critical steps and reagents for synthesizing (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide?

  • Methodological Answer : Synthesis involves coupling the benzofuran-2-carbonyl group to the piperidine ring, followed by sulfonamide formation. Key reagents include:
  • Coupling agents : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating carboxylic acids .
  • Solvents : Dichloromethane (DCM) or ethanol for reaction facilitation .
  • Purification : Column chromatography or recrystallization to isolate the product .
    Reaction conditions (temperature: 0–25°C, pH 7–9) and inert atmospheres (N₂) are critical to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the benzofuran (δ 6.8–7.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with methanol/water mobile phases .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z ~480 for [M+H]⁺) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (argon) at -20°C to prevent degradation .
  • Avoid exposure to moisture or light, as sulfonamides are prone to hydrolysis and photochemical reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and enhance yield .

Q. What strategies ensure stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to direct E-configuration at the ethenesulfonamide moiety .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps .

Q. What mechanisms underlie its potential bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against acetylcholinesterase or carbonic anhydrase using fluorometric assays (IC₅₀ determination) .
  • Molecular docking : Simulate binding to enzyme active sites (e.g., PDB: 4EY7) to identify key interactions (hydrogen bonds with sulfonamide S=O groups) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity validation : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition) .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What structural modifications enhance its pharmacological profile?

  • Methodological Answer :
  • SAR studies :
  • Replace benzofuran with other heterocycles (e.g., indole) to modulate lipophilicity .
  • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .
  • MD simulations : Analyze stability in lipid bilayers to predict membrane penetration .

Q. What are its degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites .

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